3-(Aminomethyl)pentan-3-ol
Description
3-(Aminomethyl)pentan-3-ol (CAS 57728-32-2) is a tertiary alkanolamine with the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol . It features both an amine (-NH₂) and a hydroxyl (-OH) group on the same carbon atom, making it a bifunctional compound. This structure imparts unique reactivity, enabling applications in coordination chemistry, pharmaceutical intermediates, or polymer synthesis. Safety data indicates it causes skin and eye irritation (H315, H319), necessitating precautions like protective gloves and eyewear .
Properties
IUPAC Name |
3-(aminomethyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(8,4-2)5-7/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPYHPFMXHSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pentan-3-ol can be achieved through several methods. One common approach involves the reaction of 3-pentanone with formaldehyde and ammonia. This reaction typically occurs under basic conditions and involves the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 3-(Aminomethyl)pentan-3-ol often involves the use of catalytic hydrogenation. This method provides a high yield and purity of the compound, making it suitable for large-scale production. The reaction conditions typically include elevated temperatures and pressures, along with the use of a suitable catalyst such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pentan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 3-pentanone or 3-pentanal.
Reduction: The major product is 3-(aminomethyl)pentane.
Substitution: The products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)pentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pentan-3-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The table below compares key structural and safety attributes of 3-(Aminomethyl)pentan-3-ol with related alcohols and amines:
Physicochemical and Reactivity Differences
- Solubility and Polarity: The aminomethyl group in 3-(Aminomethyl)pentan-3-ol enhances water solubility compared to non-amine analogs like 3-Methyl-3-pentanol due to hydrogen bonding . 3-(2,3-Dimethoxyphenyl)pentan-3-ol (CAS 100533-08-2) has lower water solubility but higher lipophilicity from its aromatic and methoxy groups, favoring organic solvent compatibility .
- Reactivity: The amine group in 3-(Aminomethyl)pentan-3-ol enables nucleophilic reactions (e.g., Schiff base formation) unavailable in alcohol-only analogs . 3-Methyl-1-pentanol (primary alcohol) undergoes oxidation more readily than tertiary alcohols like 3-Methyl-3-pentanol .
- Stereochemistry: (3S)-1-amino-4-methylpentan-3-ol (CAS 1446827-57-1) demonstrates the importance of chirality in biological systems, where the S-configuration may influence receptor binding or metabolic pathways .
Biological Activity
3-(Aminomethyl)pentan-3-ol is a compound that has garnered attention for its diverse biological activities. Its structure, featuring both an amino group and a hydroxyl group, allows it to interact with various biological molecules, influencing several biochemical pathways. This article aims to explore the biological activity of this compound, highlighting its antimicrobial, antiviral, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
3-(Aminomethyl)pentan-3-ol can be represented structurally as follows:
The presence of the amino group enables hydrogen bonding with enzymes and receptors, while the hydroxyl group enhances its ability to modulate biochemical interactions.
Antimicrobial Activity
Research indicates that 3-(Aminomethyl)pentan-3-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic processes.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 0.5 mg/mL |
| S. aureus | 18 | 0.3 mg/mL |
| P. aeruginosa | 12 | 0.7 mg/mL |
Antiviral Activity
In vitro studies have demonstrated that 3-(Aminomethyl)pentan-3-ol possesses antiviral properties against certain viruses, potentially through inhibition of viral replication mechanisms. The compound's ability to modulate host cell pathways may contribute to its efficacy against viral infections.
Anticancer Activity
The anticancer potential of 3-(Aminomethyl)pentan-3-ol has been explored in several studies, particularly concerning its effects on cancer cell lines. The compound has shown promise in inducing apoptosis in various cancer cells, including breast and prostate cancer cells.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 3-(Aminomethyl)pentan-3-ol resulted in a dose-dependent decrease in cell viability:
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 0.1 | 85 |
| 0.5 | 65 |
| 1 | 40 |
The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
The biological activity of 3-(Aminomethyl)pentan-3-ol is largely attributed to its functional groups:
- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
- Membrane Interaction: Its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability.
- Enzyme Modulation: The compound may act as a substrate or inhibitor in various enzymatic reactions, affecting metabolic pathways crucial for cellular function .
Comparative Analysis
To further understand the uniqueness of 3-(Aminomethyl)pentan-3-ol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Aminomethyl)butan-3-ol | Shorter carbon chain | Different reactivity profile due to shorter chain length |
| 3-(Aminomethyl)hexan-3-ol | Longer carbon chain | Enhanced steric hindrance affecting reactivity |
| 3-(Aminomethyl)propan-3-ol | Three-carbon backbone | Lacks the additional carbon atoms present in pentanol |
The dual presence of both an amino and a hydroxyl group in 3-(Aminomethyl)pentan-3-ol allows it to participate in a broader range of biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
